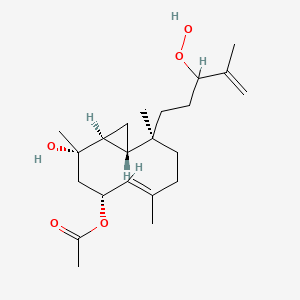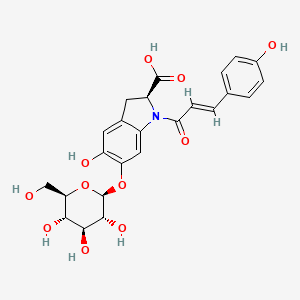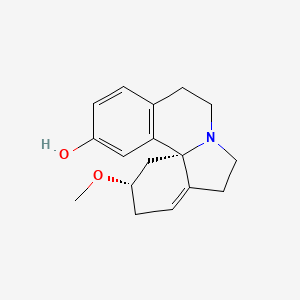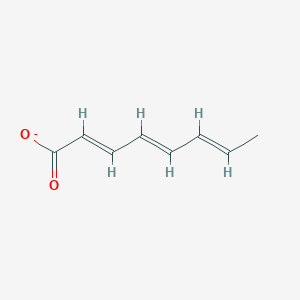
7-Epizingiberene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-epi-zingiberene is a sesquiterpene that is 2-methylcyclohexa-1,3-diene in which a hydrogen at the 5 position is substituted (R configuration) by a 6-methyl-hept-5-en-2-yl group (R configuration). 7-Epizingiberene is a specific sesquiterpene with toxic and repellent properties that is produced and stored in glandular trichomes. It has a role as an insect repellent and a semiochemical. It is a sesquiterpene and a cycloalkene.
Applications De Recherche Scientifique
Herbivore Resistance in Cultivated Tomato
Research has demonstrated that introducing the biosynthetic pathway for 7-epizingiberene, a specific sesquiterpene with toxic and repellent properties, into cultivated tomatoes can significantly improve herbivore resistance. This substance, originally produced in wild tomatoes, confers resistance to several pests that are common in tomato cultivation (Bleeker et al., 2012).
Identification and Structural Analysis
This compound was identified as a novel bisabolane sesquiterpene in wild tomato leaves. Its structural properties, including NMR, IR, UV, and mass spectral characteristics, have been extensively studied to establish its unique diastereomeric relationship with zingiberene, another sesquiterpene (Breeden & Coates, 1994).
Repellent Properties Against Whiteflies
Studies have found that this compound and its derivative R-curcumene act as effective repellents to whiteflies, a common pest in tomato cultivation. These compounds, produced in the glandular trichomes of wild tomatoes, were shown to repel adult whiteflies, potentially offering a natural and effective pest control method (Bleeker et al., 2011).
Genetic and Physiological Aspects in Tomato Trichomes
Recent research in 2023 focused on the genetic and physiological requirements for high-level production of this compound in tomato glandular trichomes. This study highlights the multigenic and complex nature of this compound biosynthesis in wild tomatoes, providing insights into how these plants achieve high terpene production (Kortbeek et al., 2023).
Toxicity Against Whiteflies and Microorganisms
7-Epi-zingiberene derivatives were identified as toxic to whiteflies and various microorganisms. The research uncovered the role of a specific cytochrome P450 oxygenase in producing these derivatives, highlighting the potential of these compounds in protecting plants against a range of pests and pathogens (Zabel et al., 2020).
Quantification Techniques in Tomato Breeding
Another study explored the potential of using spectrophotometry to quantify zingiberene sesquiterpenoids, including this compound, in tomato leaflet extracts. This research is particularly relevant for tomato breeders aiming to introgress pest-resistant traits from wild to cultivated tomato varieties (Dawood & Snyder, 2021).
Propriétés
Formule moléculaire |
C15H24 |
|---|---|
Poids moléculaire |
204.35 g/mol |
Nom IUPAC |
(5R)-2-methyl-5-[(2R)-6-methylhept-5-en-2-yl]cyclohexa-1,3-diene |
InChI |
InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8-10,14-15H,5,7,11H2,1-4H3/t14-,15-/m1/s1 |
Clé InChI |
KKOXKGNSUHTUBV-HUUCEWRRSA-N |
SMILES isomérique |
CC1=CC[C@@H](C=C1)[C@H](C)CCC=C(C)C |
SMILES canonique |
CC1=CCC(C=C1)C(C)CCC=C(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


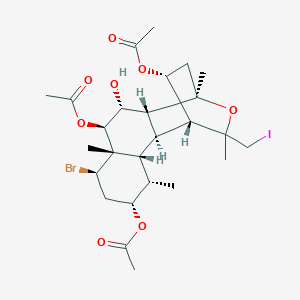
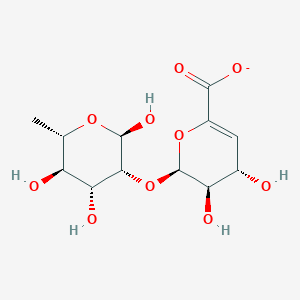
![isoscoparin 2''-[6-(E)-feruloylglucoside]](/img/structure/B1259759.png)

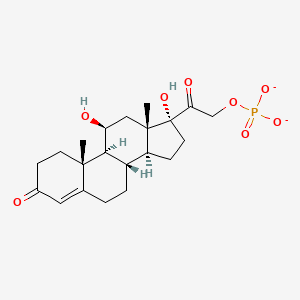


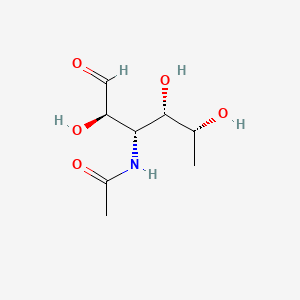
![2-{[(R)-{[4-(aminomethyl)phenyl]amino}{[(1R)-1-phenylethyl]amino}methyl]amino}ethane-1,1-diol](/img/structure/B1259769.png)
